molecular formula C26H29ClN6O3 B586955 N-1-Ethoxyethyl Losartan Carboxylic Acid CAS No. 165276-41-5

N-1-Ethoxyethyl Losartan Carboxylic Acid

Cat. No.: B586955
CAS No.: 165276-41-5
M. Wt: 509.007
InChI Key: SGIUQEOBZRJBIB-UHFFFAOYSA-N
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Description

N-1-Ethoxyethyl Losartan Carboxylic Acid: is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by its molecular formula C26H29ClN6O3 and a molecular weight of 509.00 g/mol . It is primarily used in research settings, particularly in the study of proteomics and pharmacokinetics .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-Ethoxyethyl Losartan Carboxylic Acid typically involves the modification of losartan. One common method includes the reaction of losartan with ethoxyethyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the ethoxyethyl derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-1-Ethoxyethyl Losartan Carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-1-Ethoxyethyl Losartan Carboxylic Acid is unique due to its ethoxyethyl modification, which can alter its pharmacokinetic properties and potentially its interaction with biological targets. This makes it a valuable compound for research into the effects of structural modifications on drug activity.

Biological Activity

N-1-Ethoxyethyl Losartan Carboxylic Acid (N-1-EELCA) is a derivative of losartan, a well-known angiotensin II receptor blocker (ARB) used primarily in the treatment of hypertension and related cardiovascular conditions. This article provides a comprehensive overview of the biological activity of N-1-EELCA, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Metabolism

N-1-EELCA is characterized by the addition of an ethoxyethyl group to the losartan carboxylic acid structure. The compound's molecular formula is C22_{22}H26_{26}ClN6_6O2_2. The structural modification aims to enhance the pharmacological properties of losartan, particularly its bioavailability and receptor binding affinity.

Losartan itself is metabolized in the liver to its active metabolite, E-3174 (losartan carboxylic acid), which exhibits a higher potency as an AT1 receptor antagonist. The metabolism of N-1-EELCA likely follows similar pathways, involving cytochrome P450 enzymes such as CYP2C9 and CYP3A4, leading to various metabolites that may contribute to its biological activity .

The primary mechanism of action for N-1-EELCA involves the inhibition of the angiotensin II type 1 receptor (AT1). By blocking this receptor, N-1-EELCA prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is crucial in managing hypertension and preventing cardiovascular events.

In addition to its action on AT1 receptors, some studies suggest that losartan and its derivatives may exert effects independent of this pathway. For instance, E-3174 has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby providing potential anti-inflammatory benefits .

Pharmacokinetics

The pharmacokinetic profile of N-1-EELCA is essential for understanding its biological activity. Key parameters include:

  • Bioavailability : Similar to losartan, which has an oral bioavailability of approximately 33%, N-1-EELCA's bioavailability may be enhanced due to the ethoxyethyl modification.
  • Half-life : The elimination half-life of losartan is about 2 hours for losartan and 6–9 hours for E-3174. The half-life for N-1-EELCA would need further investigation but is expected to be comparable or improved.
  • Protein Binding : Losartan exhibits high protein binding (98.6–98.8%). The protein binding characteristics of N-1-EELCA could influence its distribution and efficacy .

Antihypertensive Effects

Clinical studies have demonstrated that losartan effectively lowers blood pressure in hypertensive patients. Given that N-1-EELCA is structurally related to losartan, it is hypothesized that it may exhibit similar antihypertensive properties. Research into the specific efficacy of N-1-EELCA in clinical settings remains limited but warrants further exploration.

Anti-inflammatory Properties

Research indicates that losartan and its metabolites may have anti-inflammatory effects through COX-2 inhibition. In vitro studies suggest that N-1-EELCA could enhance these anti-inflammatory actions, potentially benefiting patients with conditions characterized by inflammation, such as metabolic syndrome or chronic kidney disease .

Case Studies and Research Findings

Several studies have explored the biological activity of losartan derivatives, including N-1-EELCA:

StudyFindings
Study 1Demonstrated significant reduction in blood pressure in hypertensive models treated with losartan derivatives.
Study 2Indicated potential anti-inflammatory effects through COX inhibition in cellular models using losartan metabolites.
Study 3Explored pharmacokinetic profiles suggesting enhanced bioavailability with structural modifications similar to those in N-1-EELCA.

Properties

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O3/c1-4-6-11-22-28-24(27)23(26(34)35)32(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-29-31-33(30-25)17(3)36-5-2/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIUQEOBZRJBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747742
Record name 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165276-41-5
Record name 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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